Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl-
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Overview
Description
RPR-102681 is a cholecystokinin-B receptor antagonist that has been studied for its potential therapeutic applications, particularly in the context of substance abuse and addiction. This compound has shown promise in increasing dopamine release and reducing self-administration of substances like cocaine in animal models .
Chemical Reactions Analysis
RPR-102681 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a tool compound for studying cholecystokinin-B receptors and their role in neurotransmission.
Biology: It is used to investigate the mechanisms of dopamine release and its effects on behavior.
Medicine: It has potential therapeutic applications in treating substance abuse disorders, particularly cocaine addiction.
Mechanism of Action
RPR-102681 exerts its effects by antagonizing cholecystokinin-B receptors, which are involved in the regulation of dopamine release. By blocking these receptors, RPR-102681 increases dopamine levels in the brain, which can reduce the rewarding effects of substances like cocaine. This mechanism involves complex interactions with neurotransmitter systems and signaling pathways .
Comparison with Similar Compounds
RPR-102681 is unique in its high selectivity for cholecystokinin-B receptors compared to other similar compounds. Some similar compounds include:
RP-72540: Another cholecystokinin-B receptor antagonist with similar properties but different pharmacokinetic profiles.
Devazepide: A cholecystokinin-A receptor antagonist with different receptor selectivity.
Lorglumide: A cholecystokinin-A receptor antagonist used in gastrointestinal studies.
Properties
CAS No. |
139088-45-2 |
---|---|
Molecular Formula |
C28H30N4O6 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C28H30N4O6/c1-19(27(35)36)20-9-7-10-21(15-20)30-28(37)29-17-25(33)32(23-13-8-14-24(16-23)38-3)18-26(34)31(2)22-11-5-4-6-12-22/h4-16,19H,17-18H2,1-3H3,(H,35,36)(H2,29,30,37) |
InChI Key |
ZDOYTKRSYALDTJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(3-(N-(3-methoxyphenyl)-N-(N-methyl-N-phenylcarbamoylmethyl)carbamoylmethyl)ureido)phenyl)propionic acid RP 72540 RP-72540 RP72540 RPR 101048 RPR 102681 RPR-101048 RPR-102681 RPR101048 RPR102681 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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